BenchChemオンラインストアへようこそ!

2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Lipophilicity Physicochemical property N-alkyl SAR

2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 1982950-35-5, molecular formula C9H20Cl2N2, MW 227.17) is the dihydrochloride salt of 2-propyl-octahydro-pyrrolo[3,4-c]pyrrole (free base CAS 954241-17-9). It belongs to the octahydropyrrolo[3,4-c]pyrrole class—a saturated, fused bicyclic diamine scaffold characterized by two conjoined pyrrolidine rings forming a 3,7-diazabicyclo[3.3.0]octane core.

Molecular Formula C9H20Cl2N2
Molecular Weight 227.17 g/mol
CAS No. 1982950-35-5
Cat. No. B1407351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
CAS1982950-35-5
Molecular FormulaC9H20Cl2N2
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCCCN1CC2CNCC2C1.Cl.Cl
InChIInChI=1S/C9H18N2.2ClH/c1-2-3-11-6-8-4-10-5-9(8)7-11;;/h8-10H,2-7H2,1H3;2*1H
InChIKeyVOHZKSPVXREUDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride (CAS 1982950-35-5): Bicyclic Diamine Scaffold for Histamine H4 and nAChR Ligand Development


2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (CAS 1982950-35-5, molecular formula C9H20Cl2N2, MW 227.17) is the dihydrochloride salt of 2-propyl-octahydro-pyrrolo[3,4-c]pyrrole (free base CAS 954241-17-9). It belongs to the octahydropyrrolo[3,4-c]pyrrole class—a saturated, fused bicyclic diamine scaffold characterized by two conjoined pyrrolidine rings forming a 3,7-diazabicyclo[3.3.0]octane core . This scaffold has been patented by Pfizer as a histamine H4 receptor ligand chemotype with therapeutic potential in asthma and allergic rhinitis [1], and has been independently validated as a diamine platform for constructing subtype-selective nicotinic acetylcholine receptor (nAChR) ligands [2]. The 2-propyl N-substitution distinguishes this specific compound from its 2-methyl, 2-ethyl, and unsubstituted analogs within the same scaffold family.

Why N-Alkyl Chain Length on 2-Propyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride Cannot Be Arbitrarily Substituted


The octahydropyrrolo[3,4-c]pyrrole scaffold is not a generic, interchangeable building block. Systematic variation of the N-alkyl substituent at the 2-position produces quantifiable shifts in lipophilicity (ΔLogP ~0.4–0.5 per methylene unit), which directly impacts membrane permeability, protein binding, and metabolic stability . In the nAChR field, the Bunnelle et al. (2009) study demonstrated that N-substitution patterns on this exact scaffold can switch receptor subtype selectivity between α4β2 and α7—a binary pharmacological outcome governed by the identity of the N-substituent [1]. Furthermore, the dihydrochloride salt form (CAS 1982950-35-5) versus the free base (CAS 954241-17-9) offers distinct solubility and solid-state handling properties that are critical for reproducible assay workflows. These physicochemical and pharmacological divergences mean that substituting the 2-propyl compound with its 2-methyl, 2-ethyl, or unsubstituted congeners will alter—potentially invert—the biological and pharmaceutical profile of the resulting experimental system.

Quantitative Differentiation Evidence for 2-Propyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride Versus Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Propyl Exhibits 0.6–0.9 Log Units Higher Lipophilicity Than 2-Methyl and 1.3 Units Above the Unsubstituted Scaffold

The N-alkyl chain length on the octahydropyrrolo[3,4-c]pyrrole scaffold exerts a direct, quantifiable effect on predicted LogP. The 2-propyl free base (CAS 954241-17-9) has a reported LogP of 0.81 , compared to 2-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-28-7) at LogP −0.12 and the unsubstituted parent scaffold (CAS 5840-00-6) at ACD/LogP −0.51 . This represents a ΔLogP of +0.93 versus 2-methyl and +1.32 versus the unsubstituted core—a shift that crosses the LogP = 0 threshold and moves the molecule from hydrophilic into moderately lipophilic chemical space. An alternative source reports the 2-propyl LogP as 0.55, still confirming a substantial positive shift relative to shorter alkyl congeners .

Lipophilicity Physicochemical property N-alkyl SAR Membrane permeability Drug-likeness

Histamine H4 Receptor Ligand Classification: Scaffold Is Patented Within a Defined Pfizer H4 Antagonist Chemotype Covering 2-Propyl Substitution

European Patent EP1671972A1 (Pfizer Limited, filed 2004, published 2006) explicitly claims octahydropyrrolo[3,4-c]pyrrole derivatives of formula (I) wherein R1 is H or (C1-C4)alkyl—a definition that directly encompasses the 2-propyl substitution as an explicitly claimed embodiment [1]. The patent establishes that compounds within this Markush structure are histamine H4 receptor ligands with therapeutic utility in asthma and allergic rhinitis [2]. While the patent does not disclose isolated Ki or IC50 values for the 2-propyl congener specifically, it provides a validated receptor engagement framework distinguishing this chemotype from non-H4-targeting octahydropyrrolo[3,4-c]pyrroles (e.g., the mGlu1 NAM and orexin-2 antagonist series, which feature different N-substitution and peripheral decoration patterns) [3]. Importantly, a subsequent 2012 Pfizer publication in Bioorg. Med. Chem. Lett. confirmed that octahydropyrrolo[3,4-c]pyrrole-based amidine compound 20 is a potent and selective histamine H4 receptor antagonist, providing peer-reviewed validation of the scaffold's H4 pharmacology [4].

Histamine H4 receptor GPCR Inflammation Asthma Allergic rhinitis

nAChR Subtype Selectivity Modulation: N-Substitution on Octahydropyrrolo[3,4-c]pyrrole Scaffold Can Switch Between α4β2 and α7 Selectivity

Bunnelle et al. (2009, J. Med. Chem.) systematically demonstrated that simple N-substitution patterns on 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles can construct ligands that are highly selective for either α4β2 or α7 nAChR subtypes [1]. A directly relevant comparator from this study is cis-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride (CHEMBL460562), which exhibits an EC50 of 40 nM at human recombinant α4β2 nAChR (expressed in HEK293 cells) versus an EC50 of 4,470 nM at human recombinant α7 nAChR (expressed in Xenopus laevis oocytes)—a >110-fold selectivity window for α4β2 over α7 [2]. The 2-pyridinyl substituent in this comparator is electronically distinct from the 2-propyl group, and the paper's central thesis is that the identity of the N-substituent at the 2-position of the octahydropyrrolo[3,4-c]pyrrole core is a critical determinant of subtype selectivity. Thus, the 2-propyl substituent on the target compound is predicted to confer a distinct selectivity profile compared to 2-pyridinyl, 2-methyl, or 2-benzyl analogs when elaborated into nAChR ligand series.

Nicotinic acetylcholine receptor nAChR α4β2 α7 Subtype selectivity CNS

Conformationally Constrained Isosteric Replacement for Piperazine: Reduced Torsional Freedom Compared to Monocyclic Diamine Scaffolds

The octahydropyrrolo[3,4-c]pyrrole scaffold was deliberately selected and validated as an isosteric replacement for the piperazine ring in a series of mGlu1 negative allosteric modulators (NAMs), as reported by Melancon et al. (2013, Bioorg. Med. Chem. Lett.) [1]. The key structural distinction is conformational: the bicyclic octahydropyrrolo[3,4-c]pyrrole system locks the two nitrogen atoms into a fused ring geometry with zero freely rotatable bonds between them, whereas piperazine (a six-membered monocyclic diamine) permits ring-flipping and chair-boat interconversion [2]. The Melancon study demonstrated that compounds built on the octahydropyrrolo[3,4-c]pyrrole scaffold retained mGlu1 NAM activity while offering a distinct intellectual property position and differentiated P450 inhibition profiles compared to the parent piperazine series [3]. This scaffold-hopping strategy is directly transferable to the 2-propyloctahydropyrrolo[3,4-c]pyrrole building block, where the 2-propyl substituent adds an additional vector for modulating physicochemical properties beyond what the unsubstituted or 2-methyl piperazine isosteres can achieve.

Isosteric replacement Piperazine Conformational constraint mGlu1 Scaffold hopping

Dihydrochloride Salt Form: Enhanced Aqueous Solubility and Solid-State Handling Versus Free Base for Reproducible Assay Workflows

2-Propyloctahydropyrrolo[3,4-c]pyrrole is commercially available in two forms: the free base (CAS 954241-17-9, MW 154.25, C9H18N2) and the dihydrochloride salt (CAS 1982950-35-5, MW 227.17, C9H20Cl2N2) . The dihydrochloride salt form contains two equivalents of HCl, which protonate both tertiary amine nitrogens of the bicyclic scaffold. This double protonation is expected to confer substantially higher aqueous solubility compared to the neutral free base, based on the well-established principle that ionized species exhibit orders-of-magnitude greater water solubility than their neutral counterparts [1]. The predicted LogD of the parent octahydropyrrolo[3,4-c]pyrrole scaffold drops from −0.51 (LogP, neutral) to −4.07 at pH 5.5 and −3.48 at pH 7.4, reflecting the profound impact of ionization on hydrophilicity . The dihydrochloride also offers advantages in solid-state handling: crystalline salt forms generally exhibit better long-term chemical stability, reduced hygroscopicity, and more accurate weighing for quantitative assay preparation compared to free bases that may exist as oils or low-melting solids .

Salt form Dihydrochloride Aqueous solubility Solid-state stability Assay reproducibility

Optimal Application Scenarios for 2-Propyloctahydropyrrolo[3,4-c]pyrrole Dihydrochloride Based on Differentiated Evidence


Histamine H4 Receptor Antagonist Lead Optimization: N-Propyl Building Block for SAR Exploration Within a Patent-Validated Chemotype

The 2-propyloctahydropyrrolo[3,4-c]pyrrole scaffold falls squarely within Pfizer's patented H4 receptor ligand chemotype (EP1671972A1), where R1 = (C1-C4)alkyl is explicitly claimed [1]. Medicinal chemistry teams pursuing H4 antagonist programs can utilize the 2-propyl dihydrochloride as a core building block for amide coupling or reductive amination at the secondary amine (N5 position), enabling systematic exploration of the western pharmacophore while maintaining the propyl substituent at N2. The higher LogP of the 2-propyl variant (0.55–0.81) compared to 2-methyl (−0.12) may provide advantageous membrane permeability for cellular H4 assays conducted in eosinophil or mast cell lines where the receptor is endogenously expressed . The Pfizer H4 antagonist program has established that octahydropyrrolo[3,4-c]pyrrole-based amidines can achieve single-digit nanomolar IC50 values at hH4 [2], providing a potency benchmark for new chemical series built on the 2-propyl core.

α4β2 vs. α7 nAChR Subtype Selectivity Screening: Differentiated N-Alkyl Starting Point for Selectivity Vector Exploration

The Bunnelle et al. (2009) study demonstrated that the N-substituent at the 2-position of the octahydropyrrolo[3,4-c]pyrrole scaffold is a primary determinant of nAChR subtype selectivity, with the 2-pyridinyl analog showing >110-fold α4β2-over-α7 selectivity (EC50 40 nM vs. 4,470 nM) [1]. The 2-propyl variant offers an underexplored N-alkyl substitution distinct from the extensively profiled 2-pyridinyl, 2-methyl, and 2-benzyl series. By elaborating the 2-propyloctahydropyrrolo[3,4-c]pyrrole scaffold with appropriate 5-position aromatic substituents (e.g., pyridine-3-yl or pyrazine-2-yl), researchers can systematically map the selectivity landscape for N-propyl-substituted nAChR ligands and potentially identify novel selectivity profiles inaccessible to shorter or aromatic N-substituents. The dihydrochloride salt form ensures consistent aqueous solubility for parallel oocyte electrophysiology and calcium flux assays .

Scaffold-Hopping from Piperazine-Containing Leads: Conformationally Constrained Isostere with Tunable Lipophilicity

When a lead series contains a piperazine ring that introduces unwanted conformational flexibility, off-target pharmacology, or metabolic liabilities, the 2-propyloctahydropyrrolo[3,4-c]pyrrole scaffold offers a validated isosteric replacement, as demonstrated by Melancon et al. (2013) in the mGlu1 NAM series [1]. The fused bicyclic architecture eliminates ring-flipping conformations present in piperazine while maintaining the diamine pharmacophore geometry. The propyl substituent provides a LogP tuning parameter (+0.6–0.9 log units relative to 2-methyl, +1.1–1.3 relative to unsubstituted) that can be adjusted upward (propyl) or downward (methyl, ethyl) without altering the core scaffold topology . This property is particularly valuable in CNS programs where fine-tuning LogP within a narrow window (typically LogP 1–4) is critical for balancing blood-brain barrier penetration and metabolic clearance. The commercial availability of the 2-propyl variant as both free base and dihydrochloride salt enables parallel chemistry (free base) and biology (salt) workflows from a single procurement source [2].

Fragment-Based Drug Discovery Leveraging a 3D Bicyclic Diamine with High sp3 Character

The octahydropyrrolo[3,4-c]pyrrole core is a fully saturated bicyclic system with Fsp3 = 1.0 (100% sp3-hybridized carbon atoms), aligning with the growing recognition that three-dimensional, sp3-rich fragments yield higher-quality lead matter with improved clinical success rates compared to flat, aromatic-dominated screening libraries [1]. The 2-propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride (MW 227) is within the Rule-of-Three space for fragment-based screening (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) and presents two chemically differentiated amine handles: a tertiary amine at N2 (propyl-substituted, suitable for quaternization or N-oxide formation) and a secondary amine at N5 (suitable for amide coupling, sulfonamide formation, or reductive amination) . The dihydrochloride's aqueous solubility facilitates fragment soaking experiments for X-ray crystallography and high-concentration NMR screening (e.g., WaterLOGSY, STD-NMR), while the free base enables efficient parallel derivatization in organic media [2].

Quote Request

Request a Quote for 2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.